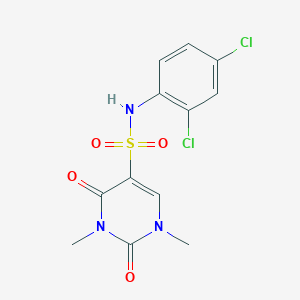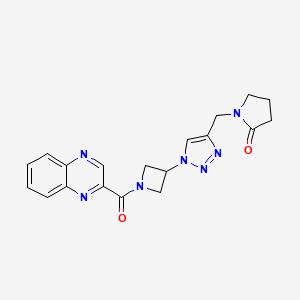![molecular formula C19H22N4O B2929453 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396875-35-6](/img/structure/B2929453.png)
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a complex organic compound with diverse potential applications in scientific research. Known for its unique structure combining a pyrazolopyridine moiety with a tert-butylphenyl group, this compound offers a range of reactivity and stability characteristics, making it of interest to chemists and researchers across multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves a multi-step process:
Formation of the pyrazolo[1,5-a]pyridine core: : This can be achieved via the reaction of appropriate pyrazole derivatives with pyridine compounds under specific catalytic conditions.
Introduction of the tert-butylphenyl group: : Using methods like Suzuki coupling or Stille coupling, the tert-butylphenyl group is introduced to form the desired substituent.
Urea formation: : The final step involves the reaction of the intermediate with an isocyanate or urea derivative under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, utilizing continuous flow chemistry techniques to ensure consistency and efficiency. Optimizing reaction conditions such as temperature, pressure, and catalyst concentrations is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is known to undergo several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reacts with nucleophiles and electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (mild conditions), potassium permanganate (strong conditions).
Reducing Agents: : Sodium borohydride (moderate conditions), lithium aluminum hydride (strong conditions).
Solvents: : Common solvents used include dichloromethane, toluene, and dimethyl sulfoxide.
Major Products Formed
Depending on the reaction conditions, the major products can vary:
Oxidation: : Formation of corresponding oxides or hydroxylated derivatives.
Reduction: : Reduced forms, including alcohol or amine derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has numerous applications across scientific disciplines:
Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or modulator.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Used in material science for the development of new polymers or as a stabilizer in chemical formulations.
Mechanism of Action
The precise mechanism of action for 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea varies depending on its application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their function or activity. The pathways involved typically include modulation of enzymatic activity, binding to active sites, and inducing conformational changes in biological macromolecules.
Comparison with Similar Compounds
Compared to similar compounds, 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea stands out due to its specific structural features and stability:
Similar Compounds: : Pyrazolopyridine derivatives, phenylurea compounds.
Unique Features: : The combination of pyrazolopyridine and tert-butylphenyl groups offers a unique profile in terms of reactivity and potential biological activity.
Comparison: : Other similar compounds might include variations in substituents or different linking groups, which can result in altered reactivity and application potential.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-19(2,3)15-7-9-16(10-8-15)22-18(24)20-12-14-13-21-23-11-5-4-6-17(14)23/h4-11,13H,12H2,1-3H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWFDFDWHJAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)
![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)

![2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2929374.png)
![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)
![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)
![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2929384.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)
![1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2929389.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2929391.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)
